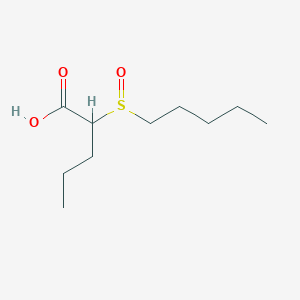![molecular formula C11H27Br3N2 B13522776 {3-[(3-Bromopropyl)(propyl)amino]propyl}dimethylaminedihydrobromide](/img/structure/B13522776.png)
{3-[(3-Bromopropyl)(propyl)amino]propyl}dimethylaminedihydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{3-[(3-Bromopropyl)(propyl)amino]propyl}dimethylaminedihydrobromide is a chemical compound with the molecular formula C11H25BrN2.2BrH. It is commonly used in various scientific research applications due to its unique structure and properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {3-[(3-Bromopropyl)(propyl)amino]propyl}dimethylaminedihydrobromide typically involves the reaction of 3-bromopropylamine with propylamine and dimethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yield and purity, often involving multiple purification steps to ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
{3-[(3-Bromopropyl)(propyl)amino]propyl}dimethylaminedihydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can produce different oxidation states of the compound .
Wissenschaftliche Forschungsanwendungen
{3-[(3-Bromopropyl)(propyl)amino]propyl}dimethylaminedihydrobromide is used in a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of {3-[(3-Bromopropyl)(propyl)amino]propyl}dimethylaminedihydrobromide involves its interaction with specific molecular targets and pathways. The bromine atom and the amine groups play crucial roles in its reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromopropylamine: A related compound used for similar applications in organic synthesis.
N-Boc-3-aminopropyl bromide: Another similar compound used in the synthesis of biologically active molecules.
Uniqueness
{3-[(3-Bromopropyl)(propyl)amino]propyl}dimethylaminedihydrobromide is unique due to its specific structure, which allows for diverse applications in various fields. Its combination of bromine and amine groups provides distinct reactivity and functionality compared to other similar compounds .
Eigenschaften
Molekularformel |
C11H27Br3N2 |
|---|---|
Molekulargewicht |
427.06 g/mol |
IUPAC-Name |
N'-(3-bromopropyl)-N,N-dimethyl-N'-propylpropane-1,3-diamine;dihydrobromide |
InChI |
InChI=1S/C11H25BrN2.2BrH/c1-4-8-14(10-5-7-12)11-6-9-13(2)3;;/h4-11H2,1-3H3;2*1H |
InChI-Schlüssel |
WGDQOUVIZLFGKU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN(CCCN(C)C)CCCBr.Br.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


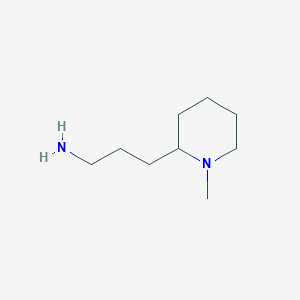
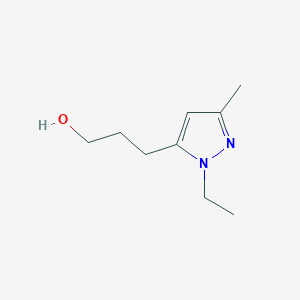
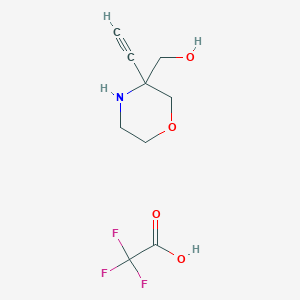
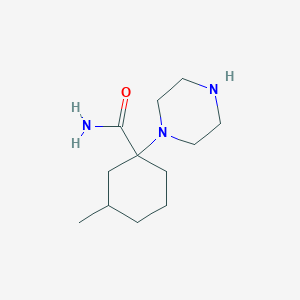
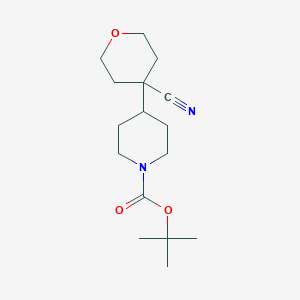
![6-Aminobenzo[d]thiazole-2-carboxylic acid](/img/structure/B13522735.png)
![(1S)-1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethylamine](/img/structure/B13522738.png)
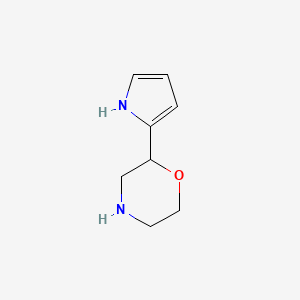
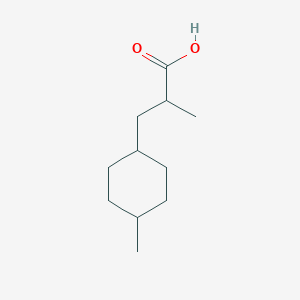



![[4-(2,5-Difluorophenoxy)phenyl]methanol](/img/structure/B13522784.png)
